

In-Depth Technical Guide: QO-83, a Novel Kv7/KCNQ Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GK83	
Cat. No.:	B12369761	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

QO-83 is a novel small molecule compound that has demonstrated significant potential as a potent and selective opener of Kv7/KCNQ voltage-gated potassium channels.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of QO-83, with a focus on its mechanism of action and therapeutic potential. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development. Initial inquiries for "GK83" did not yield a matching compound; it is highly probable that this was a typographical error and the intended compound of interest is QO-83, for which substantial scientific literature is available.

Chemical Properties and Structure

While a definitive public disclosure of the chemical structure and a detailed synthesis protocol for QO-83 are not available in the reviewed scientific literature, one key study notes that the compound has been patented in the United States and China.[1] The same study also indicates that the NMR spectra for the synthesized QO-83 are available in its supplementary materials, which would definitively describe the chemical structure.[1] For the purposes of this guide, and in the absence of the explicit structure, we will focus on its well-documented biological and electrophysiological properties.

Physicochemical Properties:



A complete list of physicochemical properties is not publicly available. However, it is described as a compound with good chemical stability and the ability to penetrate the blood-brain barrier. [1][2]

Mechanism of Action

QO-83 functions as a positive allosteric modulator of Kv7/KCNQ potassium channels, with a pronounced selectivity for Kv7.2 and Kv7.2/7.3 heteromeric channels.[1][2] The activation of these channels leads to a hyperpolarizing shift in the cell membrane potential, which in turn reduces neuronal excitability. This mechanism is central to its observed therapeutic effects.

Electrophysiological Effects

QO-83 has been shown to significantly alter the gating properties of Kv7 channels. The primary mechanism is a leftward (hyperpolarizing) shift in the voltage-dependence of channel activation.[1] This means the channels are more likely to be open at normal resting membrane potentials, leading to an increased potassium efflux and subsequent hyperpolarization.

The key binding site for QO-83 on the Kv7.2 channel has been identified as the tryptophan residue at position 236 (W236).[1][2] Molecular dynamics simulations suggest that QO-83 forms a more stable complex with the Kv7.2 binding pocket compared to the earlier generation Kv7 opener, retigabine.[1]

Quantitative Electrophysiological Data:

The following tables summarize the key electrophysiological parameters of QO-83 on various Kv7 channel subtypes as determined by patch-clamp experiments.

Table 1: EC50 Values of QO-83 for Opening Kv7 Channels[1]

Channel Subtype	EC50 (μM)
Kv7.2/7.3 (Rb+ flux assay)	0.08 ± 0.04
Kv7.4 (Rb+ flux assay)	0.84 ± 0.27



Table 2: EC50 Values of QO-83 for the Hyperpolarizing Shift (Δ V1/2) of Kv7 Channel Activation[1]

Channel Subtype	EC50 of ΔV1/2 (μM)
Kv7.2	0.25 ± 0.23
Kv7.2/7.3	1.00 ± 0.10
Kv7.3	0.82 ± 0.10
Kv7.4	0.52 ± 0.27
Kv7.5	0.74 ± 0.18

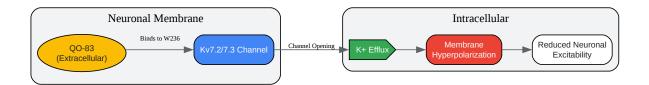
Table 3: Hyperpolarizing Shift in V1/2 of Kv7 Channels Induced by 10 μM QO-83[1]

Channel Subtype	ΔV1/2 (mV)
Kv7.2	-26.48
Kv7.2/7.3	-27.79
Kv7.3	-37.67
Kv7.4	-10.01
Kv7.5	-26.28

Signaling Pathway

The signaling pathway through which QO-83 exerts its effects is centered on the direct modulation of Kv7/KCNQ channels. The following diagram illustrates the proposed mechanism of action.





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Mechanism of action of QO-83 on Kv7/KCNQ channels.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To determine the effect of QO-83 on the activity of different Kv7 channel subtypes.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells are transiently transfected with plasmids encoding the desired human Kv7 channel subunits (e.g., Kv7.2, Kv7.3, etc.).
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.
- Solutions:
 - Internal Solution (pipette): Contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP (pH adjusted to 7.3 with KOH).
 - External Solution (bath): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10
 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
- Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV and then subjected to a series of depolarizing voltage steps (e.g., from -120 mV to +40 mV in 10



mV increments for 1000 ms).[1]

- Drug Application: QO-83 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the external solution. The compound is applied to the cells via a perfusion system.
- Data Analysis: The current-voltage (I-V) relationship and the voltage-dependence of activation (conductance-voltage relationship) are determined before and after the application of QO-83. The conductance (G) is calculated from the peak tail current (I) at a specific voltage (e.g., -60 mV) following the depolarizing pulse, using the equation G = I / (Vm EK), where Vm is the membrane potential and EK is the potassium equilibrium potential. The conductance data are then fitted to a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor.[1]

In Vivo Animal Models

Objective: To evaluate the therapeutic efficacy of QO-83 in animal models of neurological disorders.

- 1. Maximal Electroshock Seizure (MES) Model in Mice:
- Animals: Male Kunming mice (18-25 g).
- Drug Preparation and Administration: QO-83 is suspended in a 25% solution of beta-cyclodextrin in distilled water. It is administered via intraperitoneal (i.p.) injection at doses ranging from 0.5 to 3 mg/kg, 20 minutes before the seizure induction.[1]
- Seizure Induction: Seizures are induced by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
- Endpoint: The ability of QO-83 to prevent the tonic hind-limb extension phase of the seizure is recorded.
- 2. Pilocarpine-Induced Status Epilepticus Model in Rats:
- · Animals: Adult male Sprague-Dawley rats.
- Procedure:

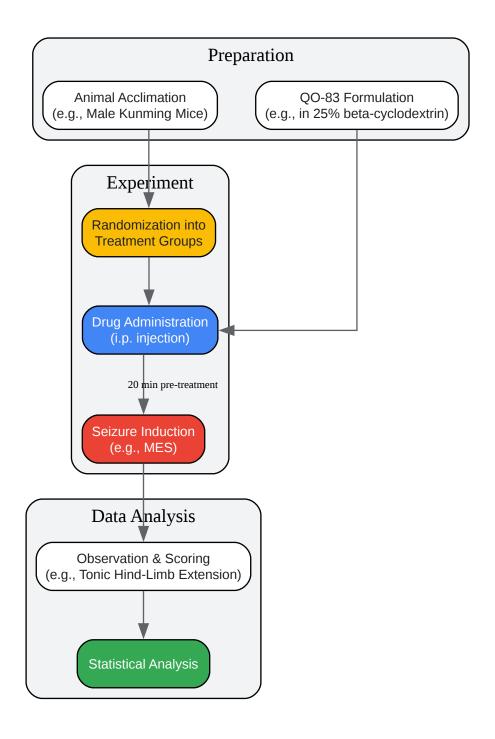


- Rats are pre-treated with an intraperitoneal injection of lithium chloride (127 mg/kg).
- 24 hours later, they receive a subcutaneous injection of scopolamine methyl nitrate (1 mg/kg).
- QO-83 (e.g., 1 mg/kg) or vehicle (25% beta-cyclodextrin) is administered intraperitoneally.
- 20 minutes after QO-83 administration, status epilepticus is induced by an intraperitoneal injection of pilocarpine (100 mg/kg).[1]
- Endpoint: Seizure activity is monitored and scored using the Racine scale.
 Electroencephalogram (EEG) recordings can also be used to quantify epileptiform discharges.
- 3. Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke in Mice:
- Animals: C57 mice.
- Procedure: Ischemic stroke is induced by the temporary occlusion of the middle cerebral artery.
- Drug Administration: QO-83 is administered, for example, as a solitary dose post-reperfusion to assess its neuroprotective effects.
- Endpoints: Infarct volume, cerebral edema, blood-brain barrier integrity, and neurological deficits are assessed at various time points post-stroke.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant activity of QO-83 in a rodent model.





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Workflow for assessing anticonvulsant effects of QO-83.

Conclusion

QO-83 is a promising new chemical entity that acts as a potent and selective opener of Kv7.2/7.3 potassium channels. Its ability to reduce neuronal hyperexcitability has been



demonstrated in various in vitro and in vivo models of neurological disorders, including epilepsy and ischemic stroke. Further research, particularly the full disclosure of its chemical structure and synthesis, will be crucial for its continued development as a potential therapeutic agent. This guide provides a foundational understanding of the current knowledge of QO-83 for the scientific community.

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References

- 1. A Novel Compound QO-83 Alleviates Acute and Chronic Epileptic Seizures in Rodents by Modulating KV7 Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Compound QO-83 Alleviates Acute and Chronic Epileptic Seizures in Rodents by Modulating KV7 Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: QO-83, a Novel Kv7/KCNQ Potassium Channel Opener]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369761#chemical-properties-and-structure-of-gk83]

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